N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core fused with an imidazo[1,2-a]pyridine moiety and a cyclopropyl substituent. Its structural complexity arises from the interplay of the benzodioxine scaffold, the imidazopyridine group, and the cyclopropyl side chain, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-27(24,16-6-7-17-18(11-16)26-10-9-25-17)22(14-4-5-14)13-15-12-20-19-3-1-2-8-21(15)19/h1-3,6-8,11-12,14H,4-5,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIYQNVRBGJRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with cyclopropylamine, followed by sulfonation and cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The compound shares structural similarities with several sulfonamide derivatives reported in recent literature and chemical catalogs. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Diversity: The target compound’s cyclopropyl group distinguishes it from analogs with methoxyethyl (e.g., C₁₂H₁₇NO₅S) or oxolanyl (e.g., CAS 965-52-6) substituents. These groups impact lipophilicity and metabolic stability .
Imidazopyridine Modifications : The fluorophenyl-substituted analog (C₂₂H₁₉FN₄) demonstrates how aromatic ring substitutions enhance antibacterial activity, suggesting that the cyclopropyl group in the target compound may offer unique steric or electronic effects .
Molecular Weight Trends : The target compound (360.41 g/mol) falls within the typical range for drug-like molecules, whereas simpler analogs (e.g., 287.34 g/mol) may exhibit better solubility but reduced target affinity.
Antimicrobial Activity:
Physicochemical Properties:
- Solubility : The oxolanyl-substituted analog (CAS 965-52-6) exhibits higher aqueous solubility due to its polar tetrahydrofuran ring, whereas the cyclopropyl group in the target compound may reduce solubility but improve blood-brain barrier permeability .
Biological Activity
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a benzodioxine sulfonamide framework. The molecular formula can be represented as with a molecular weight of approximately 315.35 g/mol. Its unique structure allows for specific interactions with biological targets.
Target Proteins:
The compound primarily targets the KRAS G12C mutation, a common driver in various cancers. By forming a covalent bond with the KRAS protein, it inhibits its activity, thus blocking downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical Pathways:
The inhibition of KRAS affects the RAS signaling pathway, which is crucial for cell growth and survival. This pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. Additionally, imidazopyridine derivatives have shown potential in modulating other pathways related to inflammation and infection .
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that compounds within the imidazopyridine class can effectively inhibit the growth of human cancer cells such as HeLa and SW620 with IC50 values ranging from 1.8 to 3.2 μM .
Antibacterial and Antiviral Properties
In addition to its antitumor effects, this compound has shown promising antibacterial and antiviral activities. It interacts with essential biomolecules in pathogens, disrupting their functions and leading to cell death . For instance, derivatives of imidazopyridines have been reported to possess broad-spectrum antibacterial properties.
Case Studies
- Inhibition of KRAS G12C : A study focusing on the synthesis and biological evaluation of similar compounds highlighted their efficacy in inhibiting the KRAS G12C mutation. The results indicated a marked reduction in cell viability in cancer models expressing this mutation.
- Antiproliferative Effects : Another research project evaluated various imidazopyridine derivatives for their antiproliferative activity against a panel of cancer cell lines. The findings revealed that modifications on the imidazopyridine core significantly enhanced their activity against specific cancer types .
Data Table: Biological Activity Overview
| Activity Type | Target | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Antitumor | KRAS G12C | 1.8 - 3.2 | HeLa, SW620 |
| Antibacterial | Various pathogens | Varies | E. coli, S. aureus |
| Antiviral | Viral replication | Varies | Influenza virus strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
